molecular formula C20H19NO4 B12611492 3-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}propyl prop-2-enoate CAS No. 650140-02-6

3-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}propyl prop-2-enoate

Cat. No.: B12611492
CAS No.: 650140-02-6
M. Wt: 337.4 g/mol
InChI Key: MMXJSDBAXDQALF-UHFFFAOYSA-N
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Description

3-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}propyl prop-2-enoate is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a nitrophenyl group, an ethenyl linkage, and a propyl prop-2-enoate moiety, making it a subject of interest in synthetic organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}propyl prop-2-enoate typically involves a multi-step process:

    Formation of the Ethenyl Linkage: The initial step involves the formation of the ethenyl linkage between the nitrophenyl group and the phenyl ring. This can be achieved through a Heck reaction, where a palladium catalyst is used to couple an aryl halide with an alkene.

    Introduction of the Propyl Prop-2-enoate Moiety: The next step involves the esterification of the resulting compound with prop-2-enoic acid. This can be done using a strong acid catalyst like sulfuric acid under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}propyl prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential use in drug delivery systems.

    Industry: Used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}propyl prop-2-enoate involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the ethenyl linkage and propyl prop-2-enoate moiety can interact with various biological pathways. These interactions can lead to changes in cellular processes, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    3-{4-[2-(4-Methoxyphenyl)ethenyl]phenyl}propyl prop-2-enoate: Similar structure but with a methoxy group instead of a nitro group.

    3-{4-[2-(4-Chlorophenyl)ethenyl]phenyl}propyl prop-2-enoate: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in 3-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}propyl prop-2-enoate imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This uniqueness makes it a valuable compound in research and industrial applications.

Properties

CAS No.

650140-02-6

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

3-[4-[2-(4-nitrophenyl)ethenyl]phenyl]propyl prop-2-enoate

InChI

InChI=1S/C20H19NO4/c1-2-20(22)25-15-3-4-16-5-7-17(8-6-16)9-10-18-11-13-19(14-12-18)21(23)24/h2,5-14H,1,3-4,15H2

InChI Key

MMXJSDBAXDQALF-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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